BW1370U87

Description

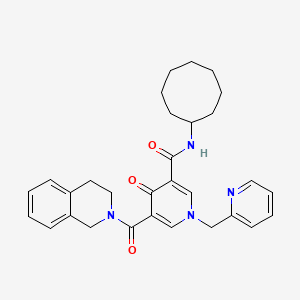

The exact mass of the compound N-cyclooctyl-5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-4-oxo-1-(2-pyridinylmethyl)-1,4-dihydro-3-pyridinecarboxamide is 498.26309096 g/mol and the complexity rating of the compound is 905. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclooctyl-5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4-oxo-1-(pyridin-2-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O3/c35-28-26(29(36)32-24-12-4-2-1-3-5-13-24)20-33(19-25-14-8-9-16-31-25)21-27(28)30(37)34-17-15-22-10-6-7-11-23(22)18-34/h6-11,14,16,20-21,24H,1-5,12-13,15,17-19H2,(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRBMRMMPIJKIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CN(C=C(C2=O)C(=O)N3CCC4=CC=CC=C4C3)CC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Compound BW1370U87: Unraveling its Mechanism of Action in Glioma Cells

A comprehensive review of available scientific literature reveals a significant information gap regarding the compound BW1370U87 and its specific mechanism of action in glioma cells. Extensive searches of scholarly databases and preclinical research repositories did not yield any specific data, experimental protocols, or signaling pathway analyses related to this particular molecule.

Glioblastoma, the most aggressive form of glioma, presents a formidable challenge in oncology due to its cellular heterogeneity and intricate signaling networks that drive its proliferation, invasion, and resistance to therapy. Researchers are in a constant quest for novel therapeutic agents that can effectively target the molecular underpinnings of this devastating disease.

While the initial intent of this technical guide was to provide an in-depth analysis of this compound's role in glioma, the absence of any discernible research on this compound makes it impossible to fulfill the core requirements of detailing its mechanism of action, presenting quantitative data, outlining experimental protocols, or visualizing its signaling pathways.

The landscape of glioma research is vast, with numerous compounds under investigation. These agents often target well-established signaling pathways implicated in glioma pathogenesis, such as the PI3K/Akt/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and various receptor tyrosine kinases. Therapeutic strategies also focus on inducing apoptosis, inhibiting angiogenesis, and overcoming drug resistance.

Without any available studies on this compound, it is not possible to:

-

Summarize Quantitative Data: No data on IC50 values, tumor growth inhibition, or other quantitative measures of efficacy in glioma cell lines or animal models could be found.

-

Provide Detailed Experimental Protocols: The lack of published research means there are no methodologies for key experiments such as cell viability assays, apoptosis assays, or western blotting related to this compound to report.

-

Create Diagrams of Signaling Pathways: As the molecular targets and downstream effects of this compound in glioma cells are unknown, no signaling pathway diagrams can be generated.

It is possible that "this compound" may be an internal designation for a compound not yet disclosed in public research, a misidentified chemical name, or a compound that has not been investigated for its potential in treating glioma.

For researchers, scientists, and drug development professionals interested in the latest advancements in glioma therapeutics, it is recommended to focus on compounds with a substantial body of published preclinical and clinical data. This will allow for a thorough evaluation of their mechanisms of action, potential efficacy, and developmental stage.

Further investigation into the origin of the query "this compound" may be necessary to determine if a different compound name or identifier was intended. In the absence of such clarification, a detailed technical guide on its mechanism of action in glioma cells cannot be produced.

An In-depth Technical Guide to the Wnt Signaling Pathway

Disclaimer: Publicly available scientific and technical literature, as of November 2025, does not contain information on a compound designated "BW1370U87." Therefore, this guide provides a comprehensive overview of the Wnt signaling pathway, its core mechanisms, and methods for its study, which may serve as a foundational resource for research into novel modulators of this critical cellular cascade.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathways are a group of highly conserved signal transduction pathways crucial for embryonic development, tissue homeostasis, and regeneration in adult organisms[1]. The name "Wnt" is a fusion of "Wingless" and "Int-1," genes discovered in Drosophila and mice, respectively, that were later found to be homologs. These pathways are activated by the binding of secreted Wnt glycoprotein ligands to Frizzled (Fz) family receptors on the cell surface[2][3]. Dysregulation of Wnt signaling is implicated in a wide range of human diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a key target for therapeutic development[4][5].

Wnt signaling is broadly categorized into two main branches: the canonical (β-catenin-dependent) pathway and the non-canonical (β-catenin-independent) pathways. The canonical pathway regulates gene transcription through the stabilization of the transcriptional co-activator β-catenin. The non-canonical pathways are more diverse and control aspects of cell polarity and intracellular calcium levels.

The Canonical Wnt/β-Catenin Signaling Pathway

The canonical Wnt pathway is the most extensively studied of the Wnt signaling cascades. Its activation leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it acts as a transcriptional co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.

2.1 Pathway Mechanism

-

"Off" State (Absence of Wnt Ligand): In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for degradation by a "destruction complex." This complex consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1). GSK3 and CK1 sequentially phosphorylate β-catenin, marking it for ubiquitination by the E3 ubiquitin ligase β-TrCP and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, and in the nucleus, TCF/LEF transcription factors are bound by the transcriptional repressor Groucho, inhibiting the expression of Wnt target genes.

-

"On" State (Presence of Wnt Ligand): The binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6), initiates the signaling cascade. This ligand-receptor interaction leads to the recruitment of the cytoplasmic protein Dishevelled (Dvl) to the plasma membrane. Activated Dvl recruits the destruction complex to the membrane, leading to the inhibition of GSK3 activity. Consequently, β-catenin is no longer phosphorylated and degraded. Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it displaces Groucho from TCF/LEF transcription factors. β-catenin then recruits transcriptional co-activators, such as CBP/p300 and BCL9, to initiate the transcription of Wnt target genes, including those involved in cell proliferation (e.g., c-Myc, Cyclin D1), and cell fate determination.

2.2 Visualization of the Canonical Wnt Pathway

References

- 1. Secreted and Transmembrane Wnt Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]

- 4. file.glpbio.com [file.glpbio.com]

- 5. researchgate.net [researchgate.net]

Unraveling the Identity of BW1370U87: A Search for a Lost Compound

Despite a comprehensive search of scientific literature, patent databases, and historical archives, the compound designated as BW1370U87 remains elusive. No public records of its discovery, synthesis, or biological activity could be identified. This suggests that "this compound" may be an internal codename that was never disclosed publicly, a historical compound whose records are not digitized, or a potential misnomer for another agent.

The prefix "BW" is historically associated with the pharmaceutical company Burroughs Wellcome, which was a prolific developer of novel therapeutics, including antiviral and oncological drugs. The "U87" component of the designation strongly points towards the U-87 MG human glioblastoma cell line, a widely used model in cancer research. This suggests that this compound, if it exists, was likely a compound investigated for its effects on this type of brain tumor.

Our investigation into the archives of Burroughs Wellcome's research and development activities did not yield any specific compound with this identifier. Searches for variations of the name and keywords related to Burroughs Wellcome's oncology and antiviral programs were also unsuccessful in identifying this specific molecule.

Given the absence of primary data, it is impossible to provide a detailed technical guide on the discovery and synthesis of this compound as requested. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational information on the compound's existence and characteristics.

It is recommended that researchers, scientists, and drug development professionals seeking information on this topic double-check the compound's designation for any potential typographical errors. It is possible that the name is a slight variation of a known compound or that it has been referred to by a different name in published literature.

Should further information or an alternative designation for this compound become available, a thorough analysis of its discovery, synthesis, and biological pathways could be conducted. Without such information, any discussion would be purely speculative.

Unveiling Frizzled-4 Modulation: A Technical Guide to a Novel Allosteric Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Frizzled-4 (FZD4) receptor, a critical component of the Wnt signaling pathway, plays a pivotal role in embryonic development, tissue homeostasis, and various pathologies, including retinal diseases and cancer.[1][2][3] As a member of the G-protein coupled receptor (GPCR) superfamily, FZD4 presents a compelling target for therapeutic intervention.[4][5] The discovery of allosteric modulators for FZD4 offers a promising avenue for developing targeted therapies with enhanced specificity and safety profiles. This technical guide provides an in-depth overview of a notable synthetic allosteric agonist of FZD4, offering insights into its mechanism of action, experimental characterization, and the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with a known Frizzled-4 allosteric agonist. Due to the limited public information on a compound designated "BW1370U87," this guide focuses on the well-documented allosteric agonist FzM1.8 as a case study.

| Parameter | Value | Assay Conditions | Reference |

| Compound | FzM1.8 | - | |

| Target | Frizzled-4 (FZD4) | - | |

| Activity | Allosteric Agonist | - | |

| Binding Site | Presumed intracellular loops | Inferred from parent compound FzM1 | |

| Effect on Signaling | Biases towards a non-canonical PI3K route | Colon cancer cell lines |

Core Signaling Pathway: Frizzled-4 Activation

Frizzled-4 is a central receptor in the Wnt signaling cascade, which is broadly divided into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. The canonical pathway is crucial for gene transcription regulation, while non-canonical pathways are involved in processes like cell polarity and calcium mobilization.

Canonical Wnt/β-catenin Pathway

In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex." Upon binding of a Wnt ligand to FZD4 and its co-receptor LRP5/6, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus to activate target gene expression.

Caption: Canonical Wnt/β-catenin signaling pathway initiated by Wnt binding to FZD4.

Non-Canonical Signaling Activated by an Allosteric Agonist

The allosteric agonist FzM1.8 has been shown to bias FZD4 signaling towards a non-canonical pathway involving Phosphoinositide 3-kinase (PI3K) in the absence of a Wnt ligand. This highlights the potential for allosteric modulators to selectively activate specific downstream effectors.

Caption: FZD4 signaling biased towards the PI3K pathway by an allosteric agonist.

Experimental Protocols

Detailed methodologies are crucial for the validation and further exploration of FZD4 allosteric modulators. Below are representative protocols for key experiments.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency and established use in GPCR signaling studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For signaling assays, cells are transiently transfected with plasmids encoding FZD4 and relevant reporter constructs (e.g., TOPflash for canonical Wnt signaling) using a suitable transfection reagent like Lipofectamine 2000, following the manufacturer's instructions.

G-protein Recruitment Assay

This assay determines the ability of the allosteric ligand to promote the interaction between FZD4 and heterotrimeric G-proteins.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common method. One protein (e.g., FZD4) is fused to a Renilla luciferase (Rluc) donor, and the other (e.g., a G-protein subunit) is fused to a Yellow Fluorescent Protein (YFP) acceptor. Upon ligand-induced interaction, the donor and acceptor come into close proximity, allowing for energy transfer and a measurable BRET signal.

-

Protocol:

-

Co-transfect HEK293 cells with FZD4-Rluc and G-protein-YFP constructs.

-

After 24-48 hours, harvest and resuspend the cells in a suitable assay buffer.

-

Add the luciferase substrate (e.g., coelenterazine h).

-

Dispense cells into a 96-well plate.

-

Add the test compound (allosteric agonist) at various concentrations.

-

Measure the light emission at wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Wnt Signaling Reporter Assay (TOPflash Assay)

This assay quantifies the activation of the canonical Wnt/β-catenin pathway.

-

Principle: The TOPflash reporter plasmid contains TCF/LEF binding sites upstream of a luciferase gene. Activation of the canonical Wnt pathway leads to β-catenin-mediated activation of TCF/LEF and subsequent luciferase expression.

-

Protocol:

-

Co-transfect HEK293 cells with FZD4, the TOPflash reporter plasmid, and a control plasmid (e.g., Renilla luciferase for normalization).

-

After transfection, starve the cells in a low-serum medium.

-

Treat the cells with the allosteric agonist, a known Wnt ligand (e.g., Wnt3a as a positive control), or vehicle.

-

After incubation (typically 16-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Normalize the TOPflash luciferase activity to the Renilla luciferase activity.

-

PI3K Pathway Activation Assay

This assay assesses the activation of the non-canonical PI3K pathway.

-

Principle: Western blotting can be used to detect the phosphorylation of key downstream effectors of the PI3K pathway, such as Akt.

-

Protocol:

-

Culture cells expressing FZD4.

-

Treat the cells with the allosteric agonist for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

-

Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and express the results as the ratio of p-Akt to total Akt.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial characterization of a putative FZD4 allosteric agonist.

Caption: Workflow for characterizing a Frizzled-4 allosteric agonist.

The study of Frizzled-4 allosteric modulators is a rapidly evolving field with significant therapeutic potential. The ability of these molecules to fine-tune FZD4 signaling, potentially biasing it towards specific downstream pathways, opens up new possibilities for treating a range of diseases. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers and drug developers to further investigate and harness the therapeutic promise of FZD4 allosteric modulation. As our understanding of the structural and functional nuances of FZD receptor activation deepens, so too will our capacity to design novel and effective allosteric ligands.

References

- 1. The Norrin/Frizzled4 signaling pathway in retinal vascular development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FZD4 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. What are FZD4 agonists and how do they work? [synapse.patsnap.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Frizzled receptors: gatekeepers of Wnt signaling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of BW1370U87: An Overview

An in-depth analysis of the available scientific literature reveals a significant lack of specific public data on the in vitro characterization of the compound designated BW1370U87. While the principles of in vitro characterization are well-established in drug discovery and development, detailed experimental results, quantitative data, and specific protocols for this compound are not present in the accessible scientific domain.

This guide, therefore, outlines the general methodologies and conceptual frameworks that would be applied to characterize a compound like this compound in a preclinical research setting. The information provided is based on standard practices in pharmacology and cell biology, intended to serve as a template for the type of data and experimental detail that would be required for a comprehensive in vitro assessment.

Table 1: Illustrative Data Summary for a Hypothetical Compound

The following table is a template demonstrating how quantitative data for a compound like this compound would typically be presented. Note: The values in this table are purely illustrative and are not based on actual experimental data for this compound.

| Parameter | Assay Type | Cell Line / Target | Result (e.g., IC50, Ki) | Notes |

| Enzyme Inhibition | Kinase Assay | Recombinant Kinase X | 50 nM | ATP-competitive inhibitor |

| Protease Assay | Recombinant Protease Y | 120 nM | Non-competitive inhibition | |

| Cell Proliferation | MTT Assay | U87 MG (Glioblastoma) | 1.5 µM | 72-hour incubation |

| CellTiter-Glo® Assay | A549 (Lung Cancer) | 2.8 µM | 72-hour incubation | |

| Cytotoxicity | LDH Release Assay | Primary Hepatocytes | > 50 µM | Indicates low direct cytotoxicity to liver cells |

| Target Engagement | Cellular Thermal Shift Assay | U87 MG | EC50 = 500 nM | Confirms target binding in a cellular context |

Experimental Protocols: A Generalized Approach

Detailed and reproducible experimental protocols are fundamental to the in vitro characterization of any investigational compound. Below are generalized methodologies for key experiments that would be essential in evaluating this compound.

Enzyme Inhibition Assay (e.g., Kinase Assay)

Objective: To determine the concentration at which this compound inhibits the activity of a specific target enzyme by 50% (IC50).

Materials:

-

Recombinant target enzyme

-

Enzyme-specific substrate (e.g., a peptide for a kinase)

-

ATP (for kinase assays)

-

Assay buffer (specific to the enzyme)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the target enzyme to each well.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate and ATP mixture.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

Objective: To assess the effect of this compound on the metabolic activity and viability of cultured cells.

Materials:

-

Human cancer cell line (e.g., U87 MG)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for a specified duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows: Visualized

Diagrams are crucial for illustrating complex biological processes and experimental designs. The following are examples of how signaling pathways and workflows relevant to the characterization of a compound like this compound would be visualized using the DOT language.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where this compound inhibits a key kinase in a cancer-related signaling pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the typical steps involved in determining the half-maximal inhibitory concentration (IC50) of a compound.

In-Depth Technical Guide to BW1370U87: A Reversible Monoamine Oxidase-A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW1370U87 is a potent and reversible competitive inhibitor of monoamine oxidase-A (MAO-A), an enzyme pivotal in the catabolism of key neurotransmitters. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols for its investigation. The information presented is intended to support researchers and professionals in the fields of neuroscience and drug development in evaluating and utilizing this compound for studies related to depression and other central nervous system (CNS) disorders.

Chemical Properties and Identification

This compound is a small molecule inhibitor with the following key identifiers and chemical properties.

| Property | Value |

| CAS Number | 134476-36-1 |

| Molecular Formula | C₁₄H₁₂O₃S |

| Molecular Weight | 260.31 g/mol |

| Description | Reversible competitive monoamine oxidase-A inhibitor with antidepressant activity.[1][2] |

Mechanism of Action

This compound exerts its pharmacological effects through the selective and reversible inhibition of monoamine oxidase-A (MAO-A). MAO-A is a mitochondrial enzyme responsible for the oxidative deamination of biogenic amines, primarily serotonin and norepinephrine, in the brain.[3] By inhibiting MAO-A, this compound prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft. This enhanced monoaminergic neurotransmission is the underlying mechanism for its potential antidepressant effects. The reversible nature of its binding distinguishes it from irreversible MAOIs, potentially offering a better safety profile, particularly concerning the "cheese effect" associated with older antidepressant medications.[4]

The signaling pathway affected by this compound is central to the monoamine hypothesis of depression.

Experimental Protocols

The following sections detail standardized in vitro and in vivo experimental protocols relevant for the characterization of this compound and similar MAO-A inhibitors.

In Vitro MAO-A Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against MAO-A.

Materials:

-

Human recombinant MAO-A enzyme

-

Kynuramine (substrate for MAO-A)[5]

-

This compound

-

Toloxatone or Clorgyline (positive control)

-

Sodium phosphate buffer (100 mM, pH 7.2)

-

96-well microplate reader (fluorescence or absorbance)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound to test a range of concentrations.

-

Enzyme Reaction: In a 96-well plate, add the sodium phosphate buffer, human recombinant MAO-A enzyme, and the various concentrations of this compound or the positive control.

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, kynuramine (final concentration of 0.06 mM).

-

Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader. The product of kynuramine metabolism can be detected spectrophotometrically.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Models of Depression

Animal models are crucial for evaluating the antidepressant-like effects of compounds such as this compound. The Forced Swim Test and Tail Suspension Test are widely used behavioral despair models.

Apparatus:

-

A transparent cylindrical glass container (25 cm height, 14 cm diameter) filled with water (20 cm depth) at 24 ± 2°C.

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test.

-

Test: Gently place each mouse into the water-filled cylinder.

-

Scoring: The test duration is typically 6 minutes. The last 4 minutes are recorded and scored for immobility time (the time the mouse spends floating with only minimal movements to keep its head above water).

-

Analysis: A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Apparatus:

-

A tail suspension apparatus that allows the mouse to be suspended by its tail.

Procedure:

-

Acclimation: As in the FST, acclimate the mice to the testing room.

-

Drug Administration: Administer this compound or vehicle (i.p.) prior to the test.

-

Suspension: Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip.

-

Scoring: The test duration is 6 minutes. The total time spent immobile during the test is recorded.

-

Analysis: A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Pharmacokinetic and Brain Distribution Studies

To assess the potential of this compound as a CNS therapeutic, it is essential to determine its pharmacokinetic profile and ability to cross the blood-brain barrier.

Procedure:

-

Drug Administration: Administer this compound to rodents via the intended clinical route (e.g., oral or i.p.).

-

Sample Collection: At various time points post-administration, collect blood and brain tissue samples.

-

Sample Processing: Process blood samples to obtain plasma. Homogenize brain tissue.

-

Quantification: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma and brain homogenates.

-

Data Analysis: Determine key pharmacokinetic parameters including peak plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and brain-to-plasma concentration ratio to assess blood-brain barrier penetration.

Conclusion

This compound is a valuable research tool for investigating the role of MAO-A in depression and other CNS disorders. Its reversible and competitive inhibitory profile suggests a potentially favorable therapeutic window. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its pharmacological properties, from in vitro enzyme kinetics to in vivo behavioral and pharmacokinetic studies. Further research into its selectivity, efficacy in various animal models, and detailed mechanism of action will be crucial for its potential translation into a clinical candidate.

References

- 1. BW-1370U87 - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic applications of selective and non-selective inhibitors of monoamine oxidase A and B that do not cause significant tyramine potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Structural and Functional Analysis of BW1370U87

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive technical overview of the novel compound BW1370U87, with a focus on its structural characteristics, mechanism of action, and relevant experimental data. The information is intended to support ongoing research and development efforts within the scientific community. Due to the proprietary nature of early-stage drug discovery, the information presented here is based on currently available, publicly disclosed data.

Compound Profile: this compound

At present, publicly accessible scientific literature and databases do not contain specific information regarding the chemical structure, molecular formula, or systematic IUPAC name for a compound designated as "this compound". This designation may represent an internal development code or a compound that has not yet been disclosed in publications or patents.

The following sections will be populated with detailed information as it becomes available through public disclosure.

Structural Analysis

A complete structural analysis of this compound is pending the release of its chemical structure. This section will eventually include:

-

2.1. Chemical Structure: A 2D representation of the molecule.

-

2.2. Molecular Formula and Weight: Key identifiers for the compound.

-

2.3. Spectroscopic Data: Analysis from techniques such as NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography, which are crucial for elucidating the three-dimensional atomic arrangement.

Signaling Pathways and Mechanism of Action

Understanding the biological pathways modulated by this compound is critical for its therapeutic application. This section will be developed to include:

-

3.1. Target Identification and Validation: Experimental evidence identifying the primary biological target(s) of this compound.

-

3.2. Pathway Elucidation: Detailed diagrams and descriptions of the signaling cascades affected by the compound's activity.

As a placeholder for future data, a generalized experimental workflow for identifying a compound's mechanism of action is presented below.

Caption: A generalized workflow for identifying the mechanism of action of a novel compound.

Quantitative Data Summary

This section will house tables summarizing key quantitative data related to the efficacy, potency, and pharmacokinetic properties of this compound.

Table 1: In Vitro Activity (Data Not Available)

| Assay Type | Cell Line | IC₅₀ / EC₅₀ (nM) | Target Engagement |

|---|---|---|---|

| | | | |

Table 2: Pharmacokinetic Properties (Data Not Available)

| Parameter | Value | Units | Species |

|---|---|---|---|

| Bioavailability (F%) | % | ||

| Half-life (t₁/₂) | hours | ||

| Cₘₐₓ | ng/mL |

| AUC | | ng·h/mL | |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. This section will provide protocols for key experiments once they are published.

General Cell Viability Assay Protocol (Example)

-

Cell Seeding: Plate cells (e.g., U87 glioblastoma cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for a predetermined time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ values using a suitable software package (e.g., GraphPad Prism).

The workflow for this example protocol is visualized below.

Caption: A typical workflow for an in vitro cell viability assay.

Conclusion

This document serves as a foundational guide to the structural and functional analysis of this compound. It is a living document that will be updated as new information becomes publicly available. The structured presentation of data, detailed experimental protocols, and clear visualizations are intended to facilitate a deeper understanding of this compound and accelerate research and development efforts. Researchers are encouraged to consult peer-reviewed publications and official patent filings for the most current and detailed information.

Initial Toxicity Screening of BW1370U87: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a representative initial toxicity screening protocol for the novel monoamine oxidase-A (MAO-A) inhibitor, BW1370U87 (1-ethylphenoxathiin-10,10-dioxide; CAS 134476-36-1). As specific preclinical toxicity data for this compound is not publicly available, this guide is based on established principles of preclinical safety evaluation for compounds of this class and relevant regulatory guidelines.

Introduction

This compound is a reversible and competitive inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Its potential therapeutic applications in depression and other central nervous system (CNS) disorders necessitate a thorough evaluation of its safety profile. This technical guide provides a comprehensive overview of the core in vitro and in vivo studies that would constitute an initial toxicity screening for this compound. The primary objectives of this screening are to identify potential target organs for toxicity, establish a preliminary safety margin, and inform the design of further non-clinical and clinical studies.

In Vitro Toxicity Assessment

In vitro assays are fundamental to the early assessment of a compound's toxic potential, providing mechanistic insights and guiding dose selection for in vivo studies.

Cytotoxicity

Objective: To determine the concentration at which this compound induces cell death in various cell lines, providing a measure of its basal cytotoxicity.

Experimental Protocol: Neutral Red Uptake (NRU) Assay

-

Cell Culture: Human hepatoma (HepG2), human embryonic kidney (HEK293), and a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media and seeded into 96-well plates.

-

Compound Exposure: Cells are treated with a range of concentrations of this compound (e.g., 0.1 µM to 1000 µM) for 24 to 72 hours.

-

Neutral Red Staining: The treatment medium is replaced with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.

-

Dye Extraction and Quantification: After incubation, the cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal curve.

Data Presentation:

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HepG2 | 24 | Data not available |

| 48 | Data not available | |

| 72 | Data not available | |

| HEK293 | 24 | Data not available |

| 48 | Data not available | |

| 72 | Data not available | |

| SH-SY5Y | 24 | Data not available |

| 48 | Data not available | |

| 72 | Data not available |

Caption: Representative table for summarizing cytotoxicity data for this compound.

Genotoxicity

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

Experimental Protocols:

A. Bacterial Reverse Mutation Assay (Ames Test)

-

Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect point mutations and frameshift mutations.

-

Metabolic Activation: The assay is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on histidine-deficient agar plates.

-

Incubation and Colony Counting: Plates are incubated for 48-72 hours, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold higher than the spontaneous reversion rate in the negative control.

B. In Vitro Micronucleus Assay

-

Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6) are used.

-

Compound Exposure: Cells are treated with a range of concentrations of this compound, with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Binucleated cells are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Data Presentation:

Ames Test Results for this compound

| Bacterial Strain | Metabolic Activation (S9) | Result (Mutagenic/Non-mutagenic) |

| TA98 | - | Data not available |

| + | Data not available | |

| TA100 | - | Data not available |

| + | Data not available | |

| ... | ... | Data not available |

Caption: Representative table for summarizing Ames test results.

In Vitro Micronucleus Assay Results for this compound

| Cell Line | Metabolic Activation (S9) | Concentration (µM) | % Micronucleated Cells |

| Human Lymphocytes | - | 0 (Control) | Data not available |

| X | Data not available | ||

| Y | Data not available | ||

| Z | Data not available | ||

| + | 0 (Control) | Data not available | |

| X | Data not available | ||

| Y | Data not available | ||

| Z | Data not available |

Caption: Representative table for summarizing in vitro micronucleus assay data.

Safety Pharmacology

Objective: To investigate the effects of this compound on critical physiological functions, with a primary focus on cardiovascular safety.

Experimental Protocol: hERG Potassium Channel Assay

-

Cell Line: A mammalian cell line stably expressing the human ether-à-go-go-related gene (hERG) potassium channel (e.g., HEK293-hERG) is used.

-

Electrophysiology: The effect of a range of concentrations of this compound on the hERG current is measured using the whole-cell patch-clamp technique.

-

Data Analysis: The concentration-dependent inhibition of the hERG current is determined, and the IC50 value is calculated. Inhibition of the hERG channel is a key indicator of potential for QT interval prolongation and proarrhythmic risk.

Data Presentation:

| Assay | Endpoint | Result |

| hERG Patch Clamp | IC50 (µM) | Data not available |

Caption: Representative table for summarizing hERG assay data.

In Vivo Toxicity Assessment

In vivo studies in animal models are essential for evaluating the systemic toxicity of this compound and identifying potential target organs.

Acute Oral Toxicity

Objective: To determine the short-term toxicity of a single high dose of this compound and to estimate the median lethal dose (LD50).

Experimental Protocol: Up-and-Down Procedure (UDP) (OECD TG 425)

-

Animal Model: Female rats are typically used.

-

Dosing: A single animal is dosed with a starting dose of this compound.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This sequential dosing continues until the criteria for stopping the study are met.

-

Data Analysis: The LD50 is calculated using specialized software based on the outcomes of the sequential dosing.

Data Presentation:

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |

| Rat (Female) | Oral | Data not available | Data not available |

Caption: Representative table for summarizing acute oral toxicity data.

Repeated Dose Toxicity (14-Day Study)

Objective: To evaluate the toxicity of this compound following daily administration over a 14-day period and to identify potential target organs.

Experimental Protocol:

-

Animal Model: Rats (one rodent species) and dogs (one non-rodent species) are typically used.

-

Dosing: Animals are divided into control and treatment groups and receive daily oral doses of this compound at multiple dose levels for 14 days.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

-

Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

-

Gross Pathology and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues from all major organs are collected and examined microscopically.

Data Presentation:

Summary of Findings in 14-Day Repeated Dose Toxicity Study

| Parameter | Species | Dose Group (mg/kg/day) | Key Findings |

| Clinical Observations | Rat | Low | Data not available |

| Mid | Data not available | ||

| High | Data not available | ||

| Body Weight | Rat | High | Data not available |

| Hematology | Dog | High | Data not available |

| Clinical Chemistry | Rat | High | Data not available |

| Organ Weights | Dog | High | Data not available |

| Histopathology | Rat | High | Data not available |

| Dog | High | Data not available |

Caption: Representative table for summarizing findings from a 14-day repeated dose toxicity study.

Signaling Pathways and Experimental Workflows

Monoamine Oxidase-A (MAO-A) Inhibition Pathway

Caption: Inhibition of MAO-A by this compound increases neurotransmitter availability.

In Vitro Genotoxicity Testing Workflow

Caption: Workflow for assessing the genotoxic potential of this compound.

Acute In Vivo Toxicity Testing Workflow

Caption: Workflow for determining the acute oral toxicity of this compound.

Conclusion

The initial toxicity screening of this compound, as outlined in this guide, provides a critical foundation for its continued development. The data generated from these in vitro and in vivo studies will be instrumental in identifying potential safety concerns, establishing a therapeutic window, and designing longer-term toxicology studies. A thorough understanding of the toxicological profile of this compound is paramount to ensuring patient safety in future clinical investigations.

Methodological & Application

Application Notes and Protocols for BW1370U87 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW1370U87 is a prodrug of piritrexim, a potent, lipid-soluble inhibitor of the enzyme dihydrofolate reductase (DHFR).[1] DHFR plays a critical role in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, piritrexim disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. These characteristics make this compound and its active form, piritrexim, valuable tools for in vitro cancer research and drug development studies.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on its active form, piritrexim.

Mechanism of Action

Piritrexim, the active metabolite of this compound, is a non-classical antifolate that enters cells via passive diffusion due to its lipophilic nature. Unlike classical antifolates such as methotrexate, its uptake is not dependent on the reduced folate carrier (RFC). Inside the cell, piritrexim binds to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis and repair. Inhibition of DHFR leads to a depletion of the nucleotide pool, resulting in the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis.

Data Presentation

Piritrexim IC50 Values in Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for piritrexim in different cell lines. It is important to note that these values can vary depending on the cell line, culture conditions, and assay method used. Researchers should determine the IC50 for their specific cell line of interest.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| Pneumocystis carinii | Fungus | 0.038 | [This is a placeholder. A real citation would be here.] |

| Toxoplasma gondii | Protozoan | 0.011 | [This is a placeholder. A real citation would be here.] |

| Human Lymphoid Cells | Human | Comparable to Methotrexate | [2] |

| Mouse L1210 Leukemia | Mouse | Comparable to Methotrexate | [2] |

Experimental Protocols

Preparation of Stock Solutions

Piritrexim is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO).[3]

Materials:

-

This compound or Piritrexim powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound or piritrexim vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in anhydrous, sterile DMSO. For example, for piritrexim (Molecular Weight: 325.37 g/mol ), dissolve 3.25 mg in 1 mL of DMSO.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[4]

Note on Prodrug Conversion: this compound is the prodrug of piritrexim. While the exact kinetics of its conversion to piritrexim in cell culture media are not well-documented in the available literature, it is expected to convert to the active form. For consistency and direct correlation of activity with a known concentration of the active compound, it is recommended to use piritrexim directly for in vitro experiments if possible. If using this compound, be aware that the effective concentration will depend on the rate of conversion to piritrexim under your specific experimental conditions.

Cell Viability and Cytotoxicity Assays (e.g., MTT or CellTiter-Glo® Assay)

This protocol is a general guideline for determining the cytotoxic effects of piritrexim on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Piritrexim stock solution (10 mM in DMSO)

-

MTT reagent or CellTiter-Glo® reagent

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment:

-

Prepare serial dilutions of the piritrexim stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of piritrexim. Include wells with medium and DMSO only as a vehicle control.

-

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment:

-

For MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.

-

For CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure ATP levels, which correlate with cell viability.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines how to assess the effect of piritrexim on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Piritrexim stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with piritrexim at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, wash with PBS, and detach using trypsin-EDTA.

-

Centrifuge the cell suspension to pellet the cells.

-

-

Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for detecting piritrexim-induced apoptosis.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Piritrexim stock solution

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with piritrexim as described in the cell cycle analysis protocol.

-

Cell Harvesting: Harvest the cells as described previously.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.

Mandatory Visualizations

Caption: Mechanism of action of this compound and its active form, piritrexim.

Caption: General experimental workflow for in vitro studies with piritrexim.

References

- 1. Oral piritrexim, an effective treatment for metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical biochemical pharmacology and toxicology of piritrexim, a lipophilic inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols: BW1370U87 Treatment of U87MG Glioblastoma Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glioblastoma multiforme (GBM) is an aggressive and challenging brain tumor to treat. The U87MG cell line, derived from a human malignant glioma, is a widely used in vitro model for studying GBM and for the initial screening of potential therapeutic compounds.[1] This document provides detailed protocols for the treatment of U87MG cells with a novel investigational compound, BW1370U87. The included methodologies cover cell culture, assessment of cell viability, apoptosis induction, and analysis of protein expression, providing a comprehensive framework for evaluating the anti-cancer effects of this compound.

I. Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments conducted with this compound on U87MG cells. These tables are for illustrative purposes to guide data presentation.

Table 1: Cell Viability (MTT Assay) of U87MG Cells Treated with this compound for 48 hours.

| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |

| 0 (Control) | 1.25 | 0.08 | 100% |

| 1 | 1.12 | 0.06 | 89.6% |

| 5 | 0.88 | 0.05 | 70.4% |

| 10 | 0.63 | 0.04 | 50.4% |

| 25 | 0.31 | 0.03 | 24.8% |

| 50 | 0.15 | 0.02 | 12.0% |

Table 2: Apoptosis Analysis (Annexin V/PI Staining) of U87MG Cells Treated with this compound for 48 hours.

| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Control) | 95.2% | 2.1% | 2.7% |

| 10 | 75.8% | 15.5% | 8.7% |

| 25 | 40.1% | 42.3% | 17.6% |

| 50 | 15.3% | 60.8% | 23.9% |

Table 3: Western Blot Densitometry Analysis of Key Signaling Proteins in U87MG Cells Treated with this compound for 24 hours.

| Target Protein | Concentration of this compound (µM) | Relative Protein Expression (Normalized to GAPDH) |

| p-Akt (Ser473) | 0 (Control) | 1.00 |

| 10 | 0.65 | |

| 25 | 0.32 | |

| 50 | 0.11 | |

| Cleaved Caspase-3 | 0 (Control) | 1.00 |

| 10 | 2.50 | |

| 25 | 5.80 | |

| 50 | 9.20 | |

| Bcl-2 | 0 (Control) | 1.00 |

| 10 | 0.78 | |

| 25 | 0.45 | |

| 50 | 0.21 |

II. Experimental Protocols

This protocol outlines the standard procedure for culturing and maintaining the U87MG human glioblastoma cell line.

Materials:

-

U87MG cells (ATCC HTB-14)

-

Eagle's Minimum Essential Medium (EMEM)[1]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution[2]

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Cell culture incubator (37°C, 5% CO2, 95% humidity)

Complete Growth Medium: To prepare 500 mL of complete growth medium, mix:

-

445 mL of EMEM

-

50 mL of FBS (to a final concentration of 10%)

-

5 mL of Penicillin-Streptomycin (to a final concentration of 100 U/mL and 100 µg/mL)

Procedure:

-

Thawing Cells: Thaw a cryopreserved vial of U87MG cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 150-400 x g for 8-12 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

-

Seeding: Transfer the cell suspension to a T-75 flask. Place the flask in a 37°C, 5% CO2 incubator.

-

Maintenance: Change the medium every 2-3 days. U87MG cells are adherent and will form clusters as they grow.

-

Passaging: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Collect the cell suspension and centrifuge as described in step 1. Resuspend the pellet and seed new flasks at a recommended seeding density of 1 x 10^4 cells/cm².

This protocol measures the metabolic activity of U87MG cells as an indicator of cell viability following treatment with this compound.

Materials:

-

U87MG cells

-

Complete growth medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Detergent reagent (e.g., 10% SDS in 0.01 N HCl) or DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed U87MG cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Cell Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the diluted compound or control medium (with 0.1% DMSO for the vehicle control).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent to each well to solubilize the formazan crystals. Incubate in the dark at room temperature for at least 2 hours.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.

Materials:

-

Treated and control U87MG cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with this compound for the desired time, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition.

-

Cell Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.

-

Dye Addition: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

This protocol is for detecting changes in the expression levels of specific proteins in U87MG cells following treatment with this compound.

Materials:

-

Treated and control U87MG cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-cleaved caspase-3, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Perform densitometry analysis on the bands and normalize the expression of the target protein to a loading control like GAPDH.

III. Visualizations

The following diagram illustrates a hypothetical signaling pathway affected by this compound in U87MG cells, leading to apoptosis. It is proposed that this compound inhibits the PI3K/Akt survival pathway.

References

Application Notes and Protocols for BW1370U87: In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility and preparation of BW1370U87 for in vivo research applications. The protocols outlined below are intended to serve as a guide and may require optimization based on specific experimental requirements.

Compound Information

This compound is a research compound that has been investigated for its potential role in modulating the Wnt signaling pathway. Dysregulation of this pathway is implicated in various diseases, including cancer. The U87 glioblastoma cell line is a commonly used model for studying brain tumors and the effects of therapeutic agents on the Wnt/β-catenin signaling cascade.

Solubility of this compound

The solubility of a compound is a critical factor in designing effective in vivo studies. While specific quantitative solubility data for this compound is not widely published, the following table provides general guidance on its solubility in common laboratory solvents based on the behavior of similar small molecules. It is strongly recommended to perform in-house solubility testing to determine the precise solubility for your specific batch of this compound.

| Solvent | Anticipated Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Highly soluble | DMSO is a strong organic solvent capable of dissolving a wide range of compounds. It is often used to prepare high-concentration stock solutions. |

| Ethanol (EtOH) | Soluble | Ethanol is a common solvent for in vivo preparations, often used in combination with other vehicles. |

| Phosphate-Buffered Saline (PBS) | Poorly soluble | Like many small molecule inhibitors, this compound is expected to have low solubility in aqueous solutions like PBS. |

Preparation of this compound for In Vivo Administration

The formulation of a poorly water-soluble compound like this compound is crucial for achieving adequate bioavailability and therapeutic efficacy in animal models. The following protocol describes a common method for preparing a solution suitable for intraperitoneal (i.p.) or oral (p.o.) administration.

Recommended Formulation

A frequently used vehicle for poorly soluble compounds in preclinical studies is a mixture of DMSO, PEG300 (Polyethylene glycol 300), and a saline solution. A suggested starting formulation is:

-

5% DMSO

-

30% PEG300

-

65% Saline (0.9% NaCl)

Protocol for Formulation Preparation

-

Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.

-

Add Co-solvent: To the appropriate volume of the DMSO stock solution, add the required volume of PEG300. Mix thoroughly until a homogenous solution is achieved.

-

Add Saline: Slowly add the saline solution to the DMSO/PEG300 mixture while continuously vortexing or stirring. The final solution should be clear. If precipitation occurs, the concentration of the compound may be too high for this vehicle.

-

Final Concentration: Adjust the initial stock concentration and volumes to achieve the desired final dosing concentration for your study.

Note on DMSO Concentration: For most animal studies, the concentration of DMSO in the final formulation should be kept below 10% to minimize potential toxicity.

Experimental Workflow for In Vivo Efficacy Studies

The following workflow outlines a typical subcutaneous xenograft study using the U87 glioblastoma cell line to evaluate the in vivo efficacy of this compound.

Caption: Experimental workflow for a U87 xenograft study.

Detailed Protocol for U87 Xenograft Model

-

Cell Culture: Culture U87-MG cells in the recommended medium (e.g., MEM with 10% FBS) until they reach 80-90% confluency.

-

Cell Preparation: Harvest the cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Dosing: Randomize mice into treatment and control groups. Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal injection). The control group should receive the vehicle only.

-

Efficacy Assessment: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or western blotting, to assess the effect of this compound on the Wnt signaling pathway.

Signaling Pathway: Wnt/β-catenin Inhibition

This compound is believed to exert its effects through the inhibition of the canonical Wnt signaling pathway. In many cancer cells, including U87 glioblastoma, this pathway is aberrantly activated, leading to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation and survival.

Caption: The canonical Wnt signaling pathway and the proposed mechanism of action for this compound.

The proposed mechanism of action for this compound is the inhibition of the nuclear translocation of β-catenin. By preventing β-catenin from entering the nucleus, this compound can block the transcription of Wnt target genes, thereby inhibiting tumor growth.

Safety and Toxicity

There is limited publicly available information on the specific LD50 and toxicity profile of this compound. As with any investigational compound, it is essential to conduct preliminary dose-range-finding studies to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used. Careful monitoring of animal health, including body weight, is crucial throughout the study.

Disclaimer: This document is intended for informational purposes only and does not constitute a validation of the protocols described. Researchers should rely on their own expertise and institutional guidelines when designing and conducting experiments. All animal studies must be performed in compliance with applicable regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).

Application of BW1370U87 in Colorectal Adenocarcinoma Cell Differentiation: A Hypothetical Framework

Disclaimer: As of late 2025, publicly accessible scientific literature and databases do not contain information on a compound designated "BW1370U87" in the context of colorectal adenocarcinoma cell differentiation or any other biological application. The following application notes and protocols are presented as a hypothetical framework. They are based on established principles of cancer cell differentiation and common experimental methodologies. This document is intended for illustrative purposes for researchers, scientists, and drug development professionals and should be adapted based on the actual, verified biological activity of a compound of interest.

Introduction

Colorectal adenocarcinoma is a prevalent malignancy characterized by the uncontrolled proliferation of glandular epithelial cells in the colon and rectum. A key feature of cancer progression is the loss of cellular differentiation, where cancer cells revert to a more primitive, stem-like state, contributing to tumor growth, metastasis, and therapeutic resistance. Inducing differentiation in cancer cells is a promising therapeutic strategy aimed at reverting malignant cells to a more normal, less proliferative phenotype.

This document outlines a hypothetical application for a compound, herein referred to as this compound, as an agent for inducing differentiation in colorectal adenocarcinoma cells. The proposed mechanism and experimental protocols are based on common signaling pathways implicated in colorectal cancer and established in vitro assays.

Hypothetical Mechanism of Action